![molecular formula C18H17ClN2O4S B2518482 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-27-1](/img/structure/B2518482.png)
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine" is a chemically synthesized molecule that appears to be related to a class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its ability to interact with biological targets. The presence of a phenylsulfonyl group suggests potential for interactions with various enzymes or receptors, and the chlorobenzoyl moiety may confer additional chemical properties or biological activities.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of "4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine" by choosing appropriate starting materials and reaction conditions to introduce the 3-chlorobenzoyl and phenylsulfonyl groups at the desired positions on the piperidine ring.
Molecular Structure Analysis
While the specific molecular structure of "4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine" is not detailed in the provided papers, related compounds such as 4-piperidinecarboxylic acid hydrochloride have been characterized by single-crystal X-ray diffraction, which provides detailed information about the molecular conformation and crystal packing . Similar analytical techniques could be employed to determine the precise structure of the compound .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For instance, they can be used in nucleophilic displacement polymerization reactions , and they can also act as ligands in metal complexes that are active in catalytic reactions such as the Suzuki–Miyaura coupling . The specific reactivity of "4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine" would depend on the functional groups present and their relative positions on the piperidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their substitution patterns. For example, the solubility of these compounds in polar solvents can be influenced by the presence of sulfone groups . The thermal stability of related polymeric materials has been observed in the range of 400–500°C . The presence of a 3-chlorobenzoyl group in "4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine" could affect its melting point, solubility, and stability, which would be important considerations for its practical applications.
Applications De Recherche Scientifique
Antibacterial Properties
Research has synthesized various derivatives of phenylsulfonyl piperidine, indicating their moderate to significant antibacterial activities. For instance, derivatives synthesized through steps involving benzenesulfonyl chloride and ethyl isonipecotate showed moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This suggests the potential of phenylsulfonyl piperidine derivatives in developing new antibacterial agents.
Anticancer Applications
Several studies have been conducted on the synthesis of piperidine derivatives to evaluate their anticancer potential. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents revealed compounds with low IC50 values, indicating strong anticancer activities relative to doxorubicin, a known anticancer drug (Rehman et al., 2018). This highlights the potential of such derivatives in cancer therapy.
Analytical and Voltammetric Applications
The synthesis of fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs and their analytical applications were explored, including their use in voltammetric behavior studies. These compounds showed good antimicrobial activities and were used for the removal and/or separation of bismuth(III) from water, demonstrating their analytical utility (Makki et al., 2016).
Enzyme Inhibition and Molecular Docking
N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies were performed to examine their binding interactions, indicating their potential as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).
Fluorescent pH Sensors
The development of 4-Piperidine-naphthalimide derivatives as fluorescent pH sensors was investigated, highlighting their ability to exhibit strong fluorescence quench and some red shift in weakly acidic conditions due to intramolecular hydrogen bonding. These findings indicate their application as novel fluorescent pH sensors (Cui et al., 2004).
Safety And Hazards
The safety and hazards associated with 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .
Propriétés
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-15-6-4-5-14(13-15)18(22)25-20-16-9-11-21(12-10-16)26(23,24)17-7-2-1-3-8-17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBXGNTXHZXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

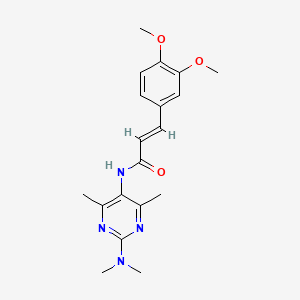

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

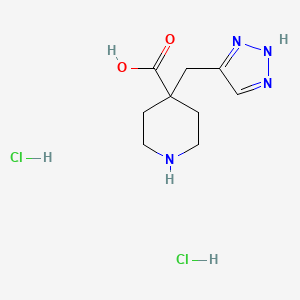
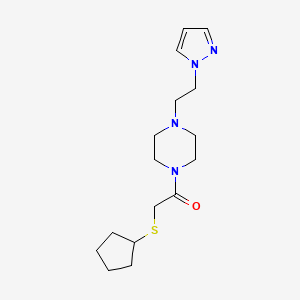
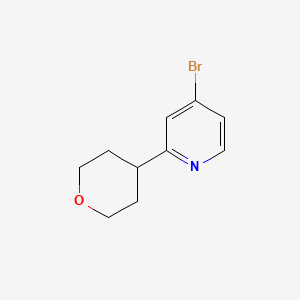
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)
![2-((2-Chlorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2518411.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)

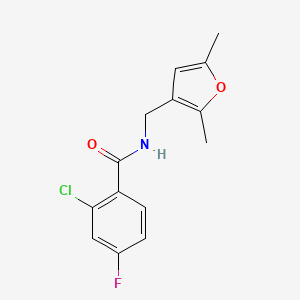
![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)